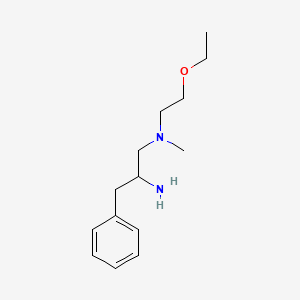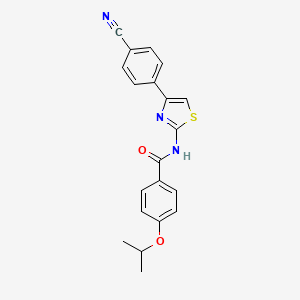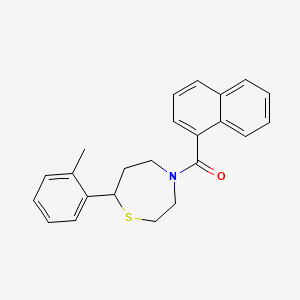
1-N-(2-Ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation and Characterization of Nickel(II) Iodide Complexes
The study titled "Preparation, Characterization, and Solid State Thermal Studies of Nickel(II) Iodide Complexes of Ethane-1,2-diamine and Its Derivatives" explores the synthesis and characterization of various nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives. The complexes were synthesized from solution and characterized, revealing that most of the diamine species form octahedral geometries, with exceptions showing square-planar geometry. The study also notes that upon heating, certain complexes undergo deaquation-anation reactions, and some exhibit irreversible endothermic phase transitions .
Diastereoselective Synthesis of 1,2-Diamines
In the paper "A novel three-component reaction catalyzed by dirhodium(II) acetate: decomposition of phenyldiazoacetate with arylamine and imine for highly diastereoselective synthesis of 1,2-diamines," a new method for the synthesis of 1,2-diamines is presented. This method involves a three-component reaction catalyzed by dirhodium acetate, which leads to the formation of the erythro diastereomer of methyl 1,2-diaryl-1,2-diaminopropanoate with a high diastereoselectivity ratio. This synthesis process is significant for the creation of 1,2-diamines with specific stereochemical configurations .
Metabolism of Psychotomimetic Amines
The research "In vitro O-demethylation of the psychotomimetic amine, 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane" investigates the metabolism of a psychotomimetic amine, specifically its O-demethylation by rabbit liver homogenates. The study found that the amine is biotransformed into monophenolic and bis(O-demethyl) metabolites, with the latter having similarities to the agent "6-hydroxydopamine." The research suggests that the metabolic O-demethylation could be significant in understanding the psychotomimetic properties of the amine .
Scientific Research Applications
Synthesis and Antibacterial Activities
The synthesis of Schiff-base Zinc(II) complexes derived from the reaction of N-methylpropane-1,3-diamine with different aldehydes, including 3-ethoxysalicylaldehyde, has led to compounds with notable antibacterial activities. These complexes have been characterized by x-ray diffraction, Fourier-transform infrared (FT-IR), and elemental analysis, demonstrating their potential in antibacterial applications (Guo, 2011).
Zwitterionic Compounds Synthesis
Research has shown that an unusual rearrangement and cyclization of 2-anilino-2-ethoxy-3-oxothiobutanoic acid with diamines can lead to zwitterionic derivatives. These compounds, with structural modifications, could serve as precursors for the synthesis of complex molecular structures, demonstrating a diverse range of chemical reactivity and potential applications in material science and pharmaceuticals (Zaleska et al., 2002).
Nickel(II) Iodide Complexes
The preparation and characterization of Nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives, including studies on their solid-state thermal properties, have implications for materials science, particularly in the development of novel coordination compounds with specific thermal and chemical properties (Das et al., 1994).
Liquid Crystalline Compounds Synthesis
Investigations into the synthesis of unsaturated liquid crystalline compounds based on p-diaminophenyl aramid reveal the potential of these materials in advanced applications, such as display technologies and sensors. The research focuses on creating compounds with smectic phases and high liquid crystalline temperature ranges, indicating their utility in high-performance materials (Liu Xiu-ying & Wang Yu-yang, 2010).
Chiral Separation of Nucleoside Analogues
The chiral separation of nucleoside analogues, such as those related to the treatment of HIV and Herpes Simplex Virus infections, highlights the importance of this compound in the development of antiviral drugs. Techniques involving liquid chromatography on amylose stationary phases for determining enantiomeric purity underscore the role of such compounds in pharmaceutical research (Lipka-Belloli et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-N-(2-ethoxyethyl)-1-N-methyl-3-phenylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-17-10-9-16(2)12-14(15)11-13-7-5-4-6-8-13/h4-8,14H,3,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDFMHJMSULJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN(C)CC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-cyano-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2547300.png)

![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)


![2-[[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2547307.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
![[5-(2-chlorophenyl)-3-isoxazolyl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)
